![molecular formula C16H26O4 B14388706 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL CAS No. 89360-44-1](/img/structure/B14388706.png)
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is an organic compound with a complex structure that includes multiple ether linkages and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of 3-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 3-Methylphenoxypropane: This involves the reaction of 3-methylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Synthesis of this compound: The final step involves the reaction of 3-methylphenoxypropane with 1,2-epoxypropane under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages may also play a role in the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
1-{2-[2-(3-Methoxyphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with a methoxy group instead of a methyl group.
1-{2-[2-(4-Methylphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with the methyl group in the para position.
1-{2-[2-(3-Methylphenoxy)ethoxy]ethoxy}propan-1-OL: Similar structure but with ethoxy linkages instead of propoxy.
Uniqueness: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is unique due to its specific arrangement of ether linkages and the presence of a hydroxyl group. This combination of features contributes to its distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
89360-44-1 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
1-[2-[2-(3-methylphenoxy)propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C16H26O4/c1-5-16(17)19-10-13(3)18-11-14(4)20-15-8-6-7-12(2)9-15/h6-9,13-14,16-17H,5,10-11H2,1-4H3 |
Clave InChI |
ZVGIQEPLBUZEHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(O)OCC(C)OCC(C)OC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




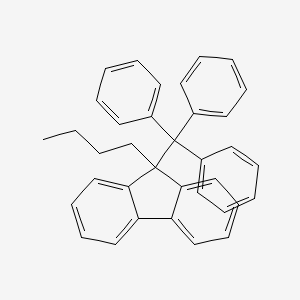
![1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14388634.png)
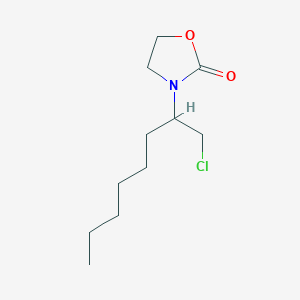
![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)
![2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide](/img/structure/B14388649.png)
![2-(1-Methoxyhex-2-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14388656.png)
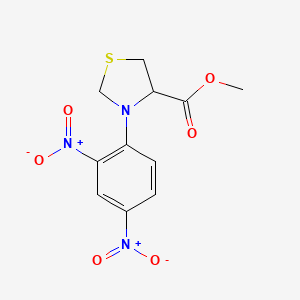

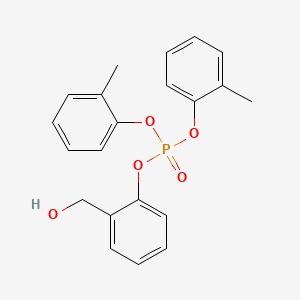
![{1-[(Butan-2-yl)oxy]ethyl}benzene](/img/structure/B14388676.png)
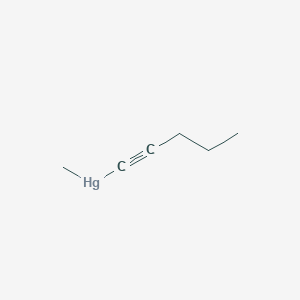
![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)
